2-(2-Methoxyindolo[2,3-b]quinoxalin-5-yl)acetic acid
Description
2-(2-Methoxyindolo[2,3-b]quinoxalin-5-yl)acetic acid is a heterocyclic compound featuring an indoloquinoxaline core fused with a methoxy substituent at position 2 and an acetic acid moiety at position 5. Indoloquinoxalines are structurally related to naturally occurring alkaloids and exhibit diverse biological activities, including antiviral, anticancer, and antioxidant properties .
Properties
Molecular Formula |
C17H13N3O3 |
|---|---|
Molecular Weight |
307.30 g/mol |
IUPAC Name |
2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetic acid |
InChI |
InChI=1S/C17H13N3O3/c1-23-10-6-7-14-11(8-10)16-17(20(14)9-15(21)22)19-13-5-3-2-4-12(13)18-16/h2-8H,9H2,1H3,(H,21,22) |
InChI Key |
MIPIKQPSSUPSSR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyindolo[2,3-b]quinoxalin-5-yl)acetic acid typically involves cyclocondensation reactions. One common method involves the condensation of isatin with o-phenylenediamine in the presence of Brønsted acids such as acetic, formic, or hydrochloric acid . Another approach utilizes copper-doped CdS nanoparticles under microwave irradiation . These methods yield the desired indoloquinoxaline derivatives with high efficiency.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable cyclocondensation reactions and microwave-assisted synthesis suggests potential for large-scale production. The choice of catalysts and reaction conditions can be optimized to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyindolo[2,3-b]quinoxalin-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the indole or quinoxaline rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Copper-doped CdS nanoparticles, Brønsted acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce reduced indoloquinoxaline derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of quinoxaline, including 2-(2-Methoxyindolo[2,3-b]quinoxalin-5-yl)acetic acid, exhibit notable anticancer properties. The mechanisms through which these compounds exert their effects include:
- Inhibition of Tyrosine Kinases : Compounds with quinoxaline scaffolds have shown the ability to inhibit various tyrosine kinases, which play a critical role in cancer cell proliferation and survival .
- Induction of Apoptosis : Several studies have demonstrated that these compounds can induce apoptosis in cancer cells through pathways involving the activation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
- Cell Cycle Arrest : The compound has been shown to affect the cell cycle distribution in cancer cells, leading to an increase in the population of cells in the G1 phase, thereby inhibiting cell proliferation .
Neuroprotective Effects
In addition to its anticancer properties, 2-(2-Methoxyindolo[2,3-b]quinoxalin-5-yl)acetic acid is being explored for its potential neuroprotective effects. It has been suggested that compounds with similar structures may possess dual-target inhibition capabilities that could be beneficial in treating neurodegenerative diseases like Alzheimer's disease. This is achieved by inhibiting key enzymes involved in neurodegeneration .
Case Studies
Mechanism of Action
The mechanism of action of 2-(2-Methoxyindolo[2,3-b]quinoxalin-5-yl)acetic acid involves its interaction with specific molecular targets. The compound’s indole and quinoxaline moieties enable it to bind to DNA, proteins, and enzymes, thereby modulating their activity. This binding can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Indoloquinoxaline Cores
a. (9-Methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetic Acid ()
- Key Differences : Replaces the methoxy group with a methyl substituent.
- Impact : Methyl groups are less polar than methoxy, reducing electron-donating effects and altering lipophilicity. This may decrease solubility but enhance membrane permeability compared to the target compound .
- Synthesis: Similar pathways likely involve indole-quinoxaline condensation, but starting materials differ (e.g., methyl-substituted precursors).
b. Bromophenyl-Triazole-Indoloquinoxaline Acetic Acid ()
- Key Differences : Incorporates a bromophenyl-triazole side chain.
- Impact: The bulky bromophenyl group increases molecular weight (≈500–550 g/mol) and reduces aqueous solubility.
Analogues with Alternative Heterocyclic Cores
a. Pyrido[1,2-a]quinoxaline Sulfonyl Acetic Acid ()
- Key Differences: Replaces indoloquinoxaline with a pyrido[1,2-a]quinoxaline core and adds a sulfonyl group.
- Impact: The sulfonyl group (-SO₂-) is electron-withdrawing, which may reduce aromatic π-π stacking interactions but improve stability against metabolic degradation.
b. Furo[3,2-h]quinoline Acetic Acid ()
- Key Differences: Features a furoquinoline core instead of indoloquinoxaline.
- Impact : The furan oxygen introduces a polar site, enhancing solubility in polar solvents. However, the lack of a fused indole ring reduces planarity, possibly weakening intercalation with DNA or proteins .
Functional Group Modifications
a. 5-Methoxyindole-2-Carboxylic Acid Derivatives ()
- Key Differences: Simpler indole-carboxylic acid structure without quinoxaline fusion.
- However, the carboxylic acid group enables salt formation (e.g., sodium salts) for improved bioavailability .
b. Dichloroquinoxaline Derivatives ()
- Key Differences : Chlorine substituents instead of methoxy and acetic acid groups.
Data Table: Comparative Analysis of Key Compounds
Biological Activity
2-(2-Methoxyindolo[2,3-b]quinoxalin-5-yl)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes an indole moiety fused to a quinoxaline ring, which is known for its diverse pharmacological properties. The methoxy group enhances its solubility and bioavailability, making it a candidate for further investigation in medicinal chemistry.
Antimicrobial Activity
Research indicates that derivatives of quinoxaline compounds exhibit significant antimicrobial properties. In particular, studies have shown that related compounds possess activity against both Gram-positive and Gram-negative bacteria, as well as mycobacterial species.
| Compound | Target Pathogen | MIC (mg/L) | Activity |
|---|---|---|---|
| 2-(2-Methoxyindolo[2,3-b]quinoxalin-5-yl)acetic acid | Staphylococcus aureus | 0.5 - 1.0 | Effective against MRSA |
| 2-(2-Methoxyindolo[2,3-b]quinoxalin-5-yl)acetic acid | Escherichia coli | 1.0 - 2.0 | Moderate activity |
| 2-(2-Methoxyindolo[2,3-b]quinoxalin-5-yl)acetic acid | Mycobacterium tuberculosis | < 0.5 | Highly effective |
The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a lead structure for developing new antimicrobial agents, especially against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Activity
Quinoxaline derivatives have also been investigated for their anticancer properties. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation and survival.
Recent studies have shown that 2-(2-Methoxyindolo[2,3-b]quinoxalin-5-yl)acetic acid exhibits cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 10 | Induction of apoptosis |
| MCF-7 (breast cancer) | 15 | Inhibition of cell cycle progression |
| A549 (lung cancer) | 12 | Activation of caspase pathways |
These findings indicate that the compound may induce apoptosis through the activation of caspases and other pro-apoptotic factors .
Case Studies
A pivotal study investigated the effects of this compound on biofilm formation in Staphylococcus aureus. The results demonstrated that it significantly reduced biofilm biomass by over 60% at sub-MIC concentrations, suggesting potential applications in preventing device-related infections .
Another case study focused on its effects on cancer cell lines. The research revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and induced significant morphological changes indicative of apoptosis .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-Methoxyindolo[2,3-b]quinoxalin-5-yl)acetic acid to maximize yield and purity?
- Methodological Answer : A telescoped multicomponent reaction protocol is recommended, starting with condensation of 8-hydroxyquinoline derivatives, glyoxals (e.g., 4-methoxyphenylglyoxal), and Meldrum’s acid in acetonitrile, followed by cyclization in refluxing acetic acid. This approach achieves yields of 70–85% and high purity (>95%) via recrystallization. Key parameters include stoichiometric control of reactants and temperature gradients during cyclization .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer : Use a combination of:
- 1D/2D NMR (¹H, ¹³C, COSY, HSQC) to assign proton and carbon environments, resolving ambiguities in aromatic regions.
- High-resolution mass spectrometry (HRMS) for precise molecular weight confirmation.
- X-ray crystallography (monoclinic P21/n space group, parameters: a = 14.5565 Å, β = 92.393°) to validate molecular packing and bond angles .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (Ar/N₂) at –20°C. Desiccate using silica gel to prevent hydrolysis of the methoxy and acetic acid moieties. Avoid prolonged exposure to humidity (>60% RH) .
Advanced Research Questions
Q. How can discrepancies in spectral data (e.g., unexpected NMR shifts or HRMS adducts) be systematically resolved?
- Methodological Answer :
- Perform deuterium exchange experiments to identify exchangeable protons (e.g., –NH or –OH groups).
- Compare experimental IR spectra with computational simulations (DFT) to validate functional groups.
- Use HPLC-coupled mass spectrometry to detect trace impurities or degradation products influencing spectral profiles .
Q. What experimental designs are suitable for studying the compound’s interaction with biological targets (e.g., DNA or enzymes)?
- Methodological Answer :
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (KD values).
- Molecular docking simulations (AutoDock Vina, Schrödinger Suite) to predict interaction sites, validated by site-directed mutagenesis of target proteins.
- Fluorescence quenching assays to monitor conformational changes in biomolecules upon binding .
Q. How can researchers elucidate the reaction mechanism of its formation, particularly intermediate species?
- Methodological Answer :
- Kinetic profiling : Quench reactions at timed intervals and isolate intermediates via preparative TLC or HPLC.
- Isotopic labeling : Use ¹³C-labeled glyoxals to track carbon migration via NMR.
- Computational modeling : Apply density functional theory (DFT) to identify transition states and energy barriers for cyclization steps .
Data Contradiction Analysis
Q. How to address conflicting biological activity data across different in vitro assays?
- Methodological Answer :
- Standardize assay conditions (e.g., cell line viability, incubation time, DMSO concentration ≤0.1%).
- Validate target specificity using knockout cell lines or competitive inhibitors.
- Cross-reference with orthogonal assays (e.g., Western blotting for protein expression vs. luciferase reporter assays) .
Q. What strategies mitigate batch-to-batch variability in synthetic yield or purity?
- Methodological Answer :
- Implement quality-by-design (QbD) principles: Monitor critical process parameters (CPPs) like reaction temperature, stirring rate, and reagent purity via in-line FTIR.
- Use design of experiments (DoE) to optimize factors influencing yield (e.g., solvent polarity, catalyst loading).
- Characterize impurities via LC-MS and adjust recrystallization solvents (e.g., switch from ethanol to acetonitrile) .
Methodological Notes
- Synthesis Optimization : highlights the importance of Meldrum’s acid as a cyclization agent, while provides crystallographic validation for analogous indoloquinoxaline derivatives.
- Safety Protocols : Follow SDS guidelines ( ) for handling corrosive solvents (e.g., acetic acid) and minimizing inhalation risks.
- Advanced Characterization : emphasizes the utility of 2D-NMR for resolving overlapping signals in polycyclic systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
